(4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
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Overview
Description
(4-((4-Fluorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
- Tubulin Polymerization Inhibition : Certain 2-anilino-3-aroylquinolines, closely related to the specified compound, have been designed and synthesized, showing remarkable antiproliferative activity against human lung cancer and prostate cancer cell lines. These compounds inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and lead to apoptosis, indicating their potential as anticancer agents (Srikanth et al., 2016).
Fluorescent Labeling Reagents
- Fluorescence in Aqueous Media : Novel fluorophores based on quinolone derivatives have strong fluorescence across a wide pH range in aqueous media, offering applications as fluorescent labeling reagents for biomedical analysis (Hirano et al., 2004).
Spectroscopic Properties
- Spectroscopic Analysis : Studies on the electronic absorption, excitation, and fluorescence properties of amino-substituted quinoline derivatives have contributed to understanding their behavior in various solvents, facilitating their application in spectroscopic analysis (Al-Ansari, 2016).
Antimicrobial Activities
- Antibacterial Agents : Quinoline derivatives, including those similar to the specified compound, have been explored for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Kuramoto et al., 2003).
Synthesis and Chemical Transformations
- Chemical Synthesis : Research into the synthesis and transformations of quinoline derivatives underlines the versatility and reactivity of these compounds, enabling the development of novel chemical entities with potential scientific and therapeutic applications (Aleksanyan & Hambardzumyan, 2013).
Mechanism of Action
Properties
IUPAC Name |
[4-(4-fluoroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-14-5-7-15(8-6-14)22-18-13-19(20(25)24-9-11-26-12-10-24)23-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRGFIRLECRBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.